molecular formula C109H159N25O32S5 B181129 Endothelin-1 CAS No. 123626-67-5

Endothelin-1

Cat. No.: B181129
CAS No.: 123626-67-5
M. Wt: 2491.9 g/mol
InChI Key: ZUBDGKVDJUIMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995; 333(6):356-63)

Biological Activity

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by endothelial cells. Its biological activity is crucial in various physiological and pathological processes, particularly in cardiovascular health. This article explores the synthesis, mechanisms of action, and implications of ET-1 in health and disease, supported by case studies and research findings.

Synthesis and Release of this compound

ET-1 is synthesized from a precursor known as pre-prothis compound, which undergoes proteolytic cleavage to form big ET-1, subsequently converted to mature ET-1 by endothelin-converting enzymes (ECEs) and other proteases. Under normal physiological conditions, ET-1 is released in small amounts, primarily acting as an autocrine and paracrine mediator to maintain vascular tone. However, its production can be significantly upregulated under pathological conditions such as hypertension, heart failure, and atherosclerosis .

ET-1 exerts its effects through two main receptors: endothelin A (ET_A) and endothelin B (ET_B). The ET_A receptor is predominantly located on vascular smooth muscle cells, mediating vasoconstriction, while the ET_B receptor is mainly found on endothelial cells, facilitating vasodilation and clearance of ET-1 from circulation . The complex interplay between these receptors allows ET-1 to influence various physiological functions:

  • Vasoconstriction : ET-1 is recognized as the most potent endogenous vasoconstrictor. It plays a significant role in regulating blood pressure and vascular resistance .
  • Cell Proliferation : ET-1 promotes the proliferation of smooth muscle cells and fibroblasts, contributing to vascular remodeling and fibrosis .
  • Inflammation : It has pro-inflammatory effects, enhancing the recruitment of leukocytes and promoting the expression of adhesion molecules .

Cardiovascular Implications

ET-1 is implicated in several cardiovascular diseases due to its vasoconstrictive properties. Elevated levels of ET-1 have been associated with conditions such as:

  • Hypertension : Increased circulating ET-1 levels lead to heightened vascular resistance and contribute to sustained hypertension .
  • Heart Failure : In heart failure patients, ET-1 can exacerbate diastolic dysfunction and negatively impact cardiac output .

Case Study: Pulmonary Hypertension

A study assessing plasma ET-1 levels in patients with pulmonary hypertension (PH) found significantly elevated concentrations compared to healthy controls. This suggests that local production of ET-1 contributes to the vascular abnormalities seen in PH .

ConditionPlasma ET-1 LevelsClinical Implications
Healthy ControlsLowNormal vascular tone
Pulmonary HypertensionElevatedIncreased vascular tone; potential for remodeling

Role in Atherosclerosis

Recent research indicates that ET-1 may accelerate atherosclerosis by promoting inflammatory responses within plaques. In animal models, increased macrophage infiltration was observed in plaques from mice overexpressing ET-1, suggesting a direct role in disease progression .

Therapeutic Implications

Given its central role in various pathologies, targeting the endothelin pathway presents a promising therapeutic strategy. Endothelin receptor antagonists (ERAs) have been developed to mitigate the effects of elevated ET-1 levels:

  • Bosentan : An ERA that has shown efficacy in treating pulmonary arterial hypertension by reducing pulmonary vascular resistance.

Scientific Research Applications

Cardiovascular Applications

Role in Vascular Diseases
ET-1 is a critical factor in the regulation of vascular tone and has been implicated in various cardiovascular diseases, including hypertension and atherosclerosis. Its overproduction can lead to increased vascular resistance and subsequent organ damage. Studies have shown that ET-1 contributes to endothelial dysfunction, which is often an early marker of vascular abnormalities .

Therapeutic Targeting
Endothelin receptor antagonists (ERAs) have emerged as potential therapeutic agents for managing conditions like pulmonary arterial hypertension (PAH). These antagonists block the action of ET-1 at its receptors (ETA and ETB), leading to vasodilation and improved hemodynamics . Clinical trials have demonstrated the efficacy of ERAs in reducing morbidity and mortality in patients with PAH .

Renal Applications

Kidney Disease
ET-1 plays a significant role in kidney function and pathology. It is involved in the regulation of glomerular filtration rate and renal blood flow. Dysregulation of ET-1 has been linked to chronic kidney disease (CKD), where it contributes to tubulointerstitial fibrosis and glomerulosclerosis . Research indicates that targeting ET-1 signaling may offer protective effects against renal injury and progression of CKD .

Case Studies
A study focused on patients with diabetic nephropathy showed that elevated plasma levels of ET-1 correlated with disease severity, suggesting its potential as a biomarker for renal impairment . Additionally, preclinical models have demonstrated that blocking ET-1 signaling can ameliorate kidney damage in conditions such as ischemia-reperfusion injury .

Oncological Applications

Cancer Progression
ET-1 is increasingly recognized for its role in cancer biology. It promotes tumorigenesis by enhancing cell proliferation, invasion, and metastasis, as well as facilitating angiogenesis—the formation of new blood vessels from existing ones . Elevated levels of ET-1 have been observed in various malignancies, including breast cancer and prostate cancer.

Therapeutic Opportunities
Targeting the ET-1 pathway presents novel therapeutic avenues in oncology. Small molecule inhibitors that block ET receptor activity are being explored for their potential to inhibit tumor growth and metastasis. Furthermore, studies suggest that combining these inhibitors with conventional therapies may enhance treatment efficacy and overcome drug resistance .

Neurobiological Applications

Pain Management
Recent findings indicate that ET-1 may play a dual role in pain modulation. While it has been associated with pain facilitation through inflammatory pathways, it also exhibits analgesic properties under certain conditions by modulating neuronal signaling pathways . This paradoxical role opens avenues for developing new analgesic strategies targeting ET-1 signaling.

Comprehensive Data Table

Application AreaMechanism of ActionClinical ImplicationsCase Studies/Findings
CardiovascularVasoconstriction; promotes endothelial dysfunctionTreatment of PAH; reduction of cardiovascular eventsERAs reduce morbidity in PAH patients
RenalRegulates glomerular function; promotes fibrosisPotential biomarker for CKD; protective against injuryElevated ET-1 levels correlate with diabetic nephropathy severity
OncologyEnhances tumor growth; promotes angiogenesisNew therapeutic targets for cancer treatmentBlocking ET signaling inhibits metastasis in breast cancer models
NeurobiologyModulates pain pathwaysPotential new analgesics targeting ET signalingDual role observed in pain modulation studies

Properties

CAS No.

123626-67-5

Molecular Formula

C109H159N25O32S5

Molecular Weight

2491.9 g/mol

IUPAC Name

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)

InChI Key

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Pictograms

Acute Toxic

sequence

CSCSSLMDKECVYFCHLDIIW

Synonyms

Big Endothelin
Big Endothelin 1
Big Endothelin-1
Endothelin 1
Endothelin Type 1
Endothelin, Big
Endothelin-1
Endothelin-1, Big
Precursor, Proendothelin-1
Preproendothelin
Preproendothelin 1
Preproendothelin-1
Proendothelin (1-38)
Proendothelin 1 Precursor
Proendothelin-1 Precurso

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.